

Part 1: Core Principles and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Amino-PEG4-acid*

Cat. No.: *B1665360*

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Amino-PEG4-acid, identified by CAS number 663921-15-1, is a heterobifunctional linker that has become an indispensable tool in modern drug development and bioconjugation.[1][2] It features a discrete polyethylene glycol (PEG) chain of four ethylene glycol units, terminated by a primary amine (-NH₂) at one end and a carboxylic acid (-COOH) at the other.[3][4] This structure provides a precisely defined, hydrophilic spacer that is leveraged to connect molecules of interest, fundamentally improving the properties of the resulting conjugate.

The monodisperse nature of the PEG4 chain (meaning it has a single, defined molecular weight rather than a distribution of chain lengths) is a critical attribute for therapeutic applications, ensuring batch-to-batch consistency and a homogenous final product, which are paramount for GMP manufacturing and clinical translation.[3] Its hydrophilicity is key to addressing one of the most common challenges in drug development: the poor aqueous solubility of complex and potent molecules.[5][6]

Physicochemical and Quality Control Data

Accurate characterization is essential to guarantee the identity, purity, and stability of the linker, ensuring reproducible results in downstream applications. A combination of spectroscopic and chromatographic techniques is employed for robust quality control.[7]

Table 1: Physicochemical Properties of **Amino-PEG4-acid**

Property	Value	Source(s)
CAS Number	663921-15-1	[8]
Molecular Formula	C ₁₁ H ₂₃ NO ₆	[3]
Molecular Weight	265.31 g/mol	[2][8]
Appearance	White solid, liquid gel, or viscous liquid	[2][8]
Purity	Typically >95% or >98%	[3][8]
Solubility	Soluble in water, DMSO, DMF, and MeOH	[3][8]

| Spacer Arm Length | 18.0 Å (16 atoms) |[1][3] |

Expert Insight: The Imperative of Analytical Rigor

As a Senior Application Scientist, I cannot overstate the importance of verifying linker quality. While the primary amine and carboxylic acid groups are the reactive handles, the PEG backbone is the workhorse for improving physicochemical properties. The absence of a strong UV chromophore in the PEG structure means standard HPLC-UV methods are insufficient for purity assessment.[9] Therefore, more universal detection methods are required.

- High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. Due to the lack of a UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are necessary to accurately quantify the main component and any non-UV-absorbing impurities.[7][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure, ensuring the characteristic peaks of the ethylene glycol protons and terminal groups are present and correctly integrated.[7]
- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive confirmation of the molecular weight, verifying the identity of the linker with high accuracy.[7]

Part 2: The Chemistry of Application: Core Reaction Protocols

The utility of **Amino-PEG4-acid** stems from its two distinct functional groups, which can be addressed sequentially to conjugate different molecules. The following protocols outline the fundamental chemistries for utilizing each terminus.

Protocol 1: Amine Coupling via Carboxylic Acid Activation (EDC/NHS Chemistry)

This is the preferred method for conjugating the linker's carboxylic acid to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized small molecule). It is a two-step process that first activates the carboxyl group to form a semi-stable NHS ester, which then efficiently reacts with the amine.[\[11\]](#)[\[12\]](#)

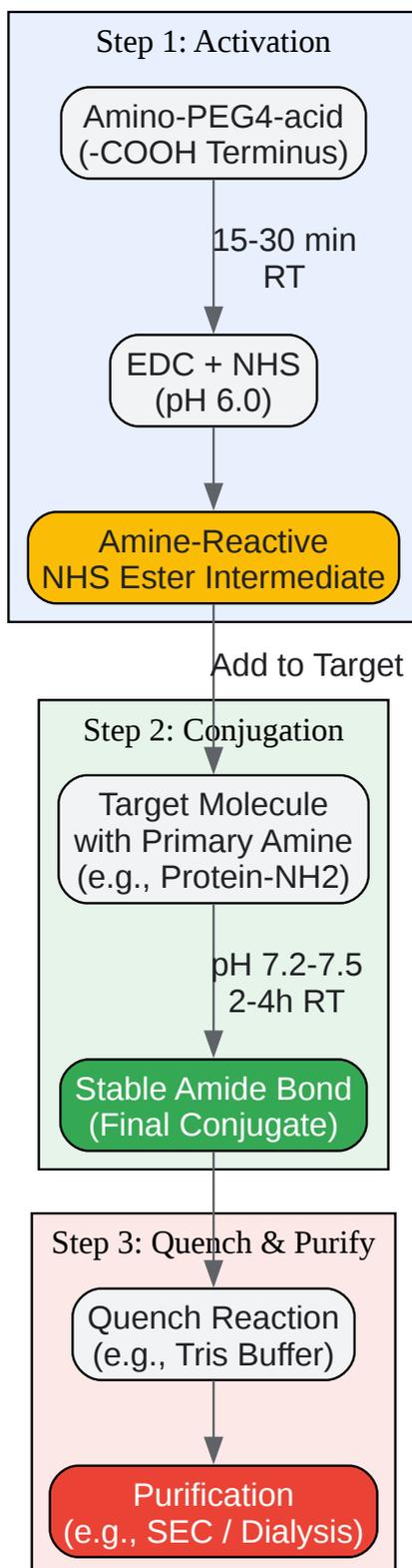
Causality Behind the Method: A direct, single-step coupling using only EDC can lead to self-polymerization of the **Amino-PEG4-acid** linker, where the amine of one molecule attacks the activated carboxyl of another.[\[3\]](#) The inclusion of N-hydroxysuccinimide (NHS) mitigates this by converting the highly reactive O-acylisourea intermediate into a more stable, amine-reactive NHS ester, increasing the efficiency of the desired conjugation.[\[11\]](#)

Detailed Step-by-Step Methodology:

- Reagent Preparation:
 - Equilibrate all reagents, including the molecule to be conjugated (Molecule-NH₂), **Amino-PEG4-acid**, EDC, and NHS (or water-soluble Sulfo-NHS), to room temperature.
 - Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in an anhydrous solvent like DMSO or DMF immediately before use. EDC is moisture-sensitive. [\[13\]](#)
 - Dissolve **Amino-PEG4-acid** in an "Activation Buffer" (e.g., 0.1 M MES, pH 6.0).
 - Dissolve the amine-containing molecule (Molecule-NH₂) in a "Coupling Buffer" (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5). Buffers must be free of extraneous primary amines like Tris

or glycine.[14]

- Activation of Carboxylic Acid:
 - To the solution of **Amino-PEG4-acid**, add EDC and NHS from their stock solutions. A molar excess of 1.5-2.0 equivalents for each is a common starting point.[13]
 - Mix thoroughly and allow the activation to proceed for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Add the solution of Molecule-NH₂ to the activated linker solution.
 - Ensure the final pH of the reaction mixture is between 7.2 and 7.5 to facilitate the nucleophilic attack of the unprotonated primary amine.[14]
 - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Purification:
 - Stop the reaction by adding a "Quenching Buffer" containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[14] This consumes any remaining active NHS esters.
 - Incubate for an additional 15-30 minutes.
 - Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.[14]



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Workflow for EDC/NHS coupling to the acid terminus.

Protocol 2: Carboxyl Coupling via Amine Terminus (NHS Ester Chemistry)

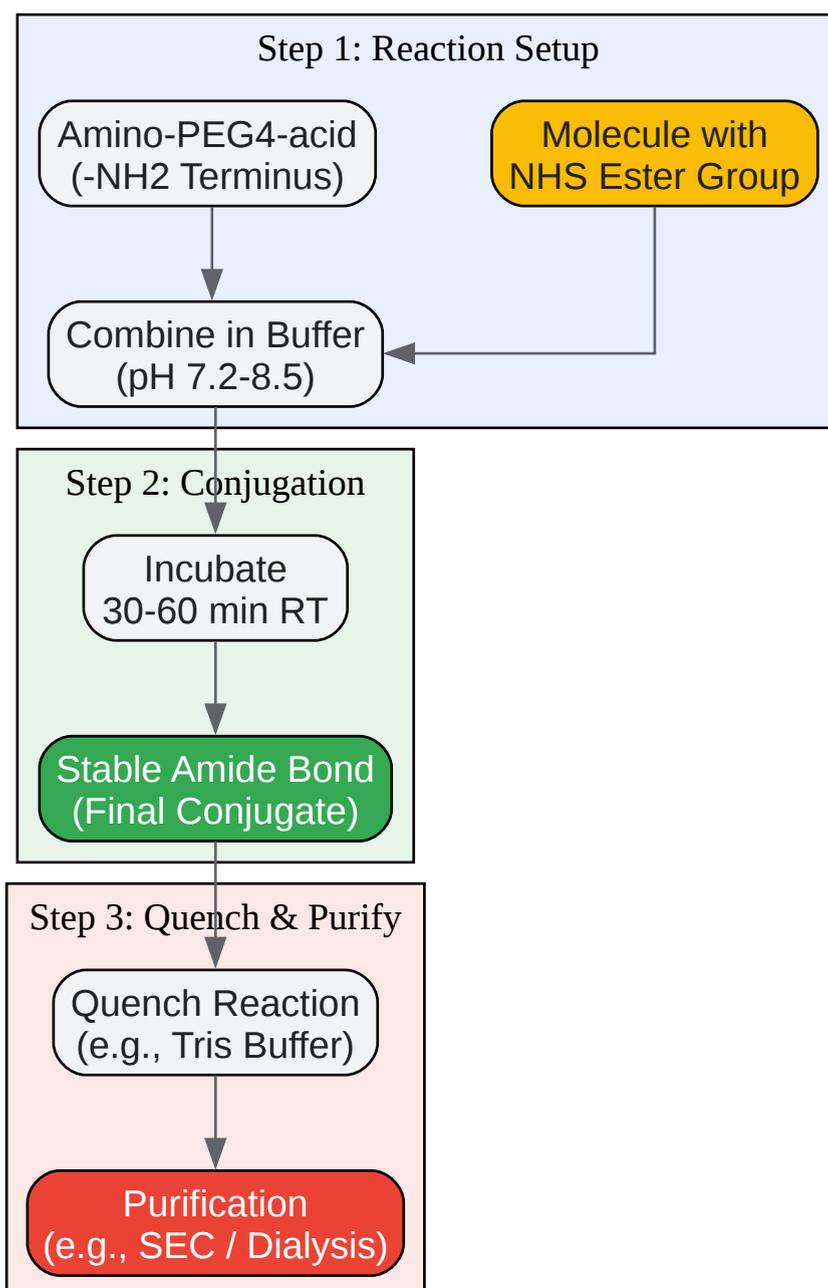
This protocol is used when the molecule to be conjugated already possesses an activated carboxylic acid, most commonly an NHS ester. The primary amine of the **Amino-PEG4-acid** acts as a nucleophile, attacking the NHS ester to form a stable amide bond.[\[15\]](#)

Causality Behind the Method: This reaction is highly selective for primary amines at a neutral to slightly basic pH.[\[16\]](#) The primary competitor to this reaction is the hydrolysis of the NHS ester, where water attacks the ester group. This competing reaction becomes more pronounced at higher pH values. Therefore, maintaining the pH in the optimal range of 7.2-8.5 is a critical parameter for maximizing conjugation efficiency.[\[14\]](#)

Detailed Step-by-Step Methodology:

- Reagent Preparation:
 - Dissolve the NHS ester-activated molecule (Molecule-NHS) in an anhydrous, water-miscible organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage, as the NHS ester is moisture-sensitive.[\[16\]](#)
 - Dissolve **Amino-PEG4-acid** in an amine-free aqueous buffer (e.g., PBS, pH 7.2).
- Conjugation Reaction:
 - Add the dissolved Molecule-NHS to the **Amino-PEG4-acid** solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain the integrity of protein targets, if applicable.[\[16\]](#)
 - A 10- to 20-fold molar excess of the NHS ester reagent over the amount of amine is often used to drive the reaction to completion, especially when labeling proteins.[\[16\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[\[14\]](#) Reaction progress can be monitored by LC-MS.
- Quenching and Purification:

- As in the previous protocol, quench any unreacted NHS ester by adding a buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. [\[14\]](#)
- Incubate for 15-30 minutes.
- Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove reaction byproducts and excess reagents.



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Workflow for coupling an NHS ester to the amine terminus.

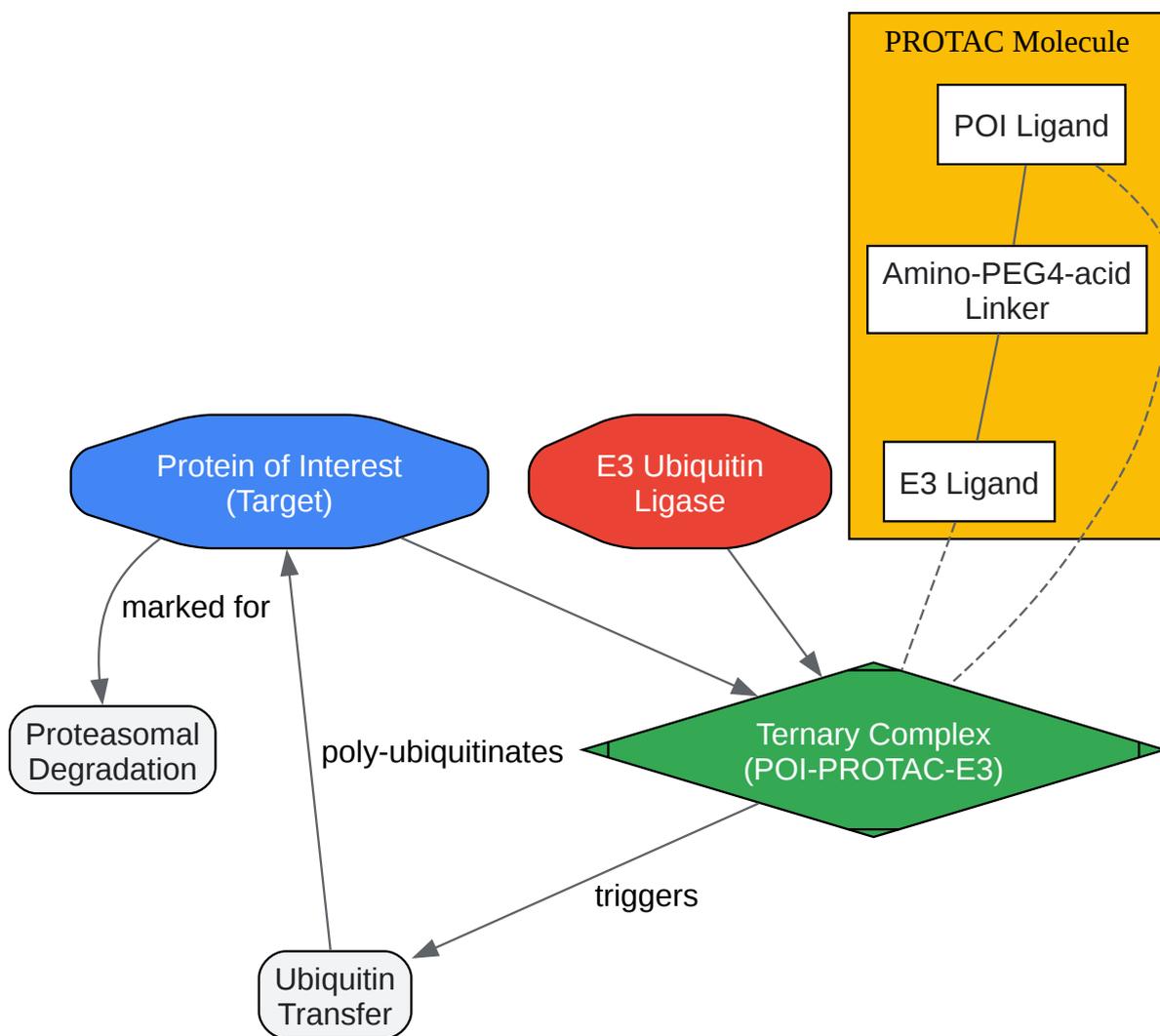
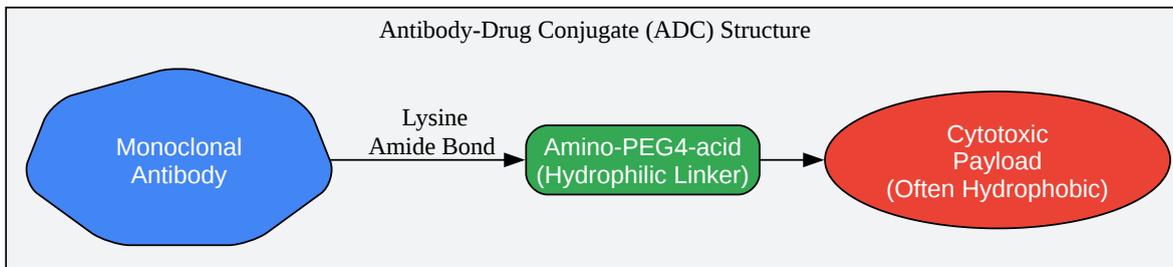
Part 3: Application Spotlight I: Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that combine the targeting ability of an antibody with the cell-killing power of a cytotoxic drug.[17][18] A major challenge in ADC development is that many potent cytotoxic payloads are highly hydrophobic.[17] Conjugating these drugs to an antibody, especially at a high drug-to-antibody ratio (DAR), can induce aggregation, reduce stability, and lead to rapid clearance from circulation, compromising both safety and efficacy.[19]

Amino-PEG4-acid is used as a component of the linker to overcome these challenges. Its hydrophilic PEG chain acts as a "solubility buffer," creating a hydration shell around the hydrophobic payload.[20]

Key Advantages in ADCs:

- **Improved Pharmacokinetics:** The PEG linker increases the overall hydrophilicity of the ADC, preventing aggregation and reducing non-specific clearance, which often translates to a longer circulation half-life.[19][20]
- **Increased Drug Loading (DAR):** By mitigating the hydrophobicity of the payload, PEG linkers enable the attachment of more drug molecules per antibody without causing aggregation, potentially leading to a more potent ADC.[19][20]
- **Enhanced Stability and Targeting:** More soluble and stable ADCs are better able to reach tumor cells, leading to less off-target toxicity and improved on-target efficacy.[18][20]



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Mechanism of action for a PROTAC-mediated protein degradation.

Part 5: Handling and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of **Amino-PEG4-acid**.

- Storage: The reagent should be stored at -20°C under dry conditions, preferably with a desiccant. [3]* Handling: PEG compounds are often hygroscopic (tend to absorb moisture from the air). To prevent degradation and difficulty in handling, the vial should always be allowed to equilibrate to room temperature before opening. Minimize exposure to air and restore the vial under an inert atmosphere (e.g., argon or nitrogen) if possible. [3]

Part 6: Conclusion

Amino-PEG4-acid (CAS 663921-15-1) is a powerful and versatile chemical tool that addresses fundamental challenges in the development of sophisticated therapeutics. Its well-defined, hydrophilic structure provides a rational means to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates. From enabling higher drug loading in ADCs to facilitating the critical ternary complex formation in PROTACs, this linker has proven its value across multiple modalities. The robust and well-characterized protocols for its use provide researchers, scientists, and drug development professionals with a reliable component for building the next generation of targeted therapies.

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